Cas no 2137738-65-7 (3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide)

3-Amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide is a specialized sulfonoimidamide derivative featuring a substituted benzene core with an amino functional group. Its molecular structure, incorporating both methyl and isobutyl substituents on the nitrogen atoms, enhances its utility as an intermediate in organic synthesis, particularly for constructing sulfonamide-based pharmacophores. The compound’s reactivity is influenced by the electron-donating amino group, making it suitable for further functionalization or coupling reactions. Its stability under standard conditions and solubility in common organic solvents facilitate handling in laboratory settings. This compound is primarily of interest in medicinal chemistry and agrochemical research for developing bioactive molecules with tailored properties.
3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide structure
2137738-65-7 structure
商品名:3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
CAS番号:2137738-65-7
MF:C11H19N3OS
メガワット:241.35306096077
CID:6526210
PubChem ID:165458033

3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide 化学的及び物理的性質

名前と識別子

    • 2137738-65-7
    • 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
    • EN300-739333
    • インチ: 1S/C11H19N3OS/c1-9(2)8-14-16(15,13-3)11-6-4-5-10(12)7-11/h4-7,9H,8,12H2,1-3H3,(H,13,14,15)
    • InChIKey: QZPQLECJZOYXLN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=C(C=1)N)(NC)(=NCC(C)C)=O

計算された属性

  • せいみつぶんしりょう: 241.12488341g/mol
  • どういたいしつりょう: 241.12488341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 75.9Ų

3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-739333-1.0g
3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide
2137738-65-7
1g
$0.0 2023-06-06

3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide 関連文献

3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamideに関する追加情報

Introduction to 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) and Its Emerging Applications in Chemical Biology

The compound 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining an amino group, a sulfonamide moiety, and an imidamide backbone, make it a versatile scaffold for drug discovery and molecular probes. This introduction explores the compound's chemical properties, its role in contemporary research, and its implications for future therapeutic development.

In the ever-evolving landscape of medicinal chemistry, novel heterocyclic compounds continue to emerge as pivotal tools for understanding biological mechanisms and designing next-generation therapeutics. The sulfonoimidamide functional group in 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) is particularly noteworthy due to its ability to modulate protein-protein interactions and enzyme activity. This class of compounds has gained attention for their potential to serve as inhibitors or activators of key biological pathways.

Recent studies have highlighted the importance of imidamide derivatives in addressing complex diseases such as cancer and inflammatory disorders. The presence of both an amino group and a sulfonamide moiety in the molecular structure of this compound allows for selective binding to target proteins, making it an attractive candidate for structure-based drug design. The N-methyl-N-(2-methylpropyl) substituents further enhance its pharmacological profile by influencing solubility and metabolic stability.

One of the most compelling aspects of 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) is its potential application in the development of small-molecule probes for biochemical assays. Researchers have leveraged its structural motifs to create tools that can dissect signaling networks with high precision. For instance, derivatives of this compound have been used to investigate the role of specific kinases in cellular processes, providing insights that could lead to novel therapeutic strategies.

The sulfonamide group is particularly well-suited for covalent bond formation with biological targets, a strategy that has shown promise in overcoming drug resistance. By designing molecules that can form stable interactions with key residues in enzymes or receptors, researchers can develop drugs that are both potent and selective. The flexibility offered by the amino and methyl substituents allows for fine-tuning of binding affinity, making this compound a valuable asset in medicinal chemistry libraries.

In addition to its role as a pharmacophore, 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) has been explored as a building block for more complex derivatives. Chemists have synthesized analogs with modified side chains to enhance bioavailability or target specific pathological conditions. These efforts have yielded compounds with improved pharmacokinetic properties, demonstrating the versatility of this scaffold.

The integration of computational chemistry techniques has further accelerated the discovery process for this class of compounds. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead structures before experimental validation. This interdisciplinary approach has enabled researchers to rapidly screen large libraries of potential candidates, streamlining the drug discovery pipeline.

Emerging research also suggests that modifications to the sulfonoimidamide core can influence metabolic pathways and reduce off-target effects. By incorporating bioisosteres or altering electronic distributions, scientists can fine-tune the balance between efficacy and safety. Such refinements are critical for translating laboratory findings into viable therapeutic agents.

The broader implications of these discoveries extend beyond individual drug candidates. The development of new chemical tools fosters a deeper understanding of disease mechanisms at the molecular level, paving the way for more personalized medicine approaches. As high-throughput screening technologies continue to advance, compounds like 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) are likely to play an increasingly important role in identifying novel therapeutic targets.

In conclusion, 3-amino-N-methyl-N-(2-methylpropyl)benzene-1-sulfonoimidamide (CAS No. 2137738-65-7) exemplifies the innovative spirit driving modern chemical biology research. Its unique structural attributes make it a valuable tool for drug discovery, molecular imaging, and mechanistic studies. As our understanding of biological systems grows more sophisticated, compounds like this will continue to inspire new avenues for therapeutic intervention.

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